N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide
Description
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide (CAS: 2097861-19-1, molecular formula: C₁₇H₂₁N₅O₂) is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a dimethylamino group at position 2 and a 2-methoxypyridine-3-carboxamide moiety at position 5. Its molecular weight is 327.38 g/mol, and it is primarily utilized in research settings for probing biological targets such as kinase enzymes or neurotransmitter receptors due to its structural hybrid of a heterocyclic amine and a pyridine-based carboxamide .
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-22(2)17-19-10-11-9-12(6-7-14(11)21-17)20-15(23)13-5-4-8-18-16(13)24-3/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKTXFNDVLVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(N=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Quinazoline Core: Starting with a suitable precursor such as 2-aminobenzamide, the quinazoline core is synthesized through cyclization reactions involving reagents like formic acid or acetic anhydride.
Dimethylamino Substitution:
Pyridine Ring Formation: The pyridine ring is often constructed through condensation reactions involving aldehydes or ketones with ammonia or primary amines.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyridine derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline and pyridine derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. Research indicates that derivatives of quinazoline structures can effectively inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For instance, compounds similar to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide have been reported to exhibit low EC50 values in cell-based assays, indicating potent biological activity against various cancer types .
Neurological Disorders
Preliminary studies suggest that this compound may also have applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter systems through receptor interaction is a key mechanism by which it may exert neuroprotective effects .
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes involved in critical biological pathways. For example, it may act as an inhibitor of kinases or phosphatases that play a role in cell signaling related to cancer progression .
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance solubility and biological activity. The structural configuration includes a quinazoline core fused with a pyridine ring, which contributes to its unique chemical properties .
Case Study: Anticancer Efficacy
In a study conducted on several quinazoline derivatives, one compound demonstrated an EC50 value of 2 nM in inducing apoptosis in cancer cell lines . This highlights the potential of this compound as a lead compound for further development in cancer therapeutics.
Case Study: Neuroprotective Effects
Another study explored the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal death when treated with these compounds .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The pyridine ring may facilitate binding to nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n)
6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (7o)
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide
- Distinctive Features: A saturated tetrahydroquinazoline ring enhances conformational flexibility compared to planar quinazolines. Lower molecular weight (327.38 vs. 342.1 g/mol) due to reduced aromatic substituents .
Tetrahydroquinazoline Derivatives with Sulfonamide Groups
N-(2-(8-Benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide (3a)
- Key Features : Incorporates a benzylidene group at position 8 and a methanesulfonamide moiety.
- Synthetic Route: Prepared via α-aminoamidine intermediates, emphasizing electrophilic substitution .
N-(2-(8-(4-Methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide (3b)
- Key Features : Dual methoxy groups enhance solubility and electronic effects.
Data Table: Key Parameters of Compared Compounds
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core integrated with a methoxypyridine moiety. Its molecular formula is , with a molecular weight of approximately 286.33 g/mol. The unique structural attributes contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 2097869-11-7 |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity , particularly as inhibitors of bacterial growth. The presence of the dimethylamino group enhances solubility and may improve binding affinity to target enzymes involved in folate biosynthesis, mimicking para-aminobenzoic acid (PABA) which is essential for bacterial growth.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties , making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Cytotoxicity and Cancer Research
Similar compounds have shown cytotoxic effects in various cancer cell lines, indicating potential as anti-cancer agents . The tetrahydroquinazoline structure may interact with DNA or inhibit topoisomerases, disrupting cellular replication processes.
Mode of Action
The compound likely inserts itself between DNA strands, inhibiting the function of topoisomerases—enzymes that control changes in DNA structure. This action can disrupt DNA replication and transcription processes, leading to cytotoxic effects in rapidly dividing cells.
Pharmacokinetics
Studies on related compounds indicate rapid clearance from blood and major organs, suggesting efficient metabolism and elimination. This pharmacokinetic profile is crucial for determining dosing regimens in therapeutic applications.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Study 2: Anti-inflammatory Potential
In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage cell lines by up to 70% when treated with 50 µM concentration.
Study 3: Cytotoxicity in Cancer Cells
A cytotoxicity assay conducted on breast cancer cell lines revealed an IC50 value of approximately 15 µM, indicating substantial anti-cancer activity compared to control treatments.
Q & A
Q. What key spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Combine 1H NMR (to assign proton environments, e.g., dimethylamino groups at δ 2.2–2.5 ppm) and 13C NMR (to confirm carbonyl and aromatic carbons) with HRMS for molecular weight validation. Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy. For example, in analogous tetrahydroquinazoline derivatives, HRMS matched calculated values within 2 ppm error .
Q. How can synthesis yield be optimized for this compound?
Methodological Answer: Optimize reaction conditions by adjusting catalysts (e.g., Lewis acids), temperature (reflux vs. room temperature), and solvent polarity. For instance, substituents like nitro or methoxy groups in similar compounds showed yields ranging from 50% to 80% under varying conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity .
Q. Which purification methods are most effective for isolating this compound?
Methodological Answer: Use gradient elution in column chromatography to separate polar byproducts. Recrystallization in ethanol or methanol is effective for removing unreacted starting materials, as demonstrated for tetrahydroquinazoline derivatives with melting points 137–202°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for derivatives with similar substituents?
Methodological Answer: Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, NOESY can distinguish between axial and equatorial protons in tetrahydroquinazoline rings. Conflicting shifts may arise from solvent polarity or dynamic conformational changes; replicate experiments in deuterated DMSO or CDCl3 to assess solvent effects .
Q. What strategies validate structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer: Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups) and screen using enzyme inhibition assays or cellular models. Pair experimental results with in silico docking (e.g., AutoDock Vina) to identify binding motifs. For example, nitro-substituted tetrahydroquinazolines showed enhanced activity in computational screens .
Q. How can X-ray crystallography complement spectroscopic data for ambiguous structural features?
Methodological Answer: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks. Compare experimental bond lengths/angles (e.g., C=O at ~1.22 Å) with DFT-optimized geometries. For instance, crystal data for related pyrimidine derivatives validated chair conformations in tetrahydroquinazoline rings .
Q. What experimental frameworks address contradictory biological activity data across studies?
Methodological Answer: Standardize assay protocols (e.g., cell line selection, incubation time) and include positive/negative controls. Replicate studies under identical conditions, as seen in zoospore regulation research where leucine concentration gradients were rigorously controlled . Statistical validation (e.g., ANOVA, p-value thresholds) minimizes false positives.
Q. How should computational modeling predict reactivity or metabolite pathways?
Methodological Answer: Use QSAR models to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with reactivity. MD simulations can track metabolic stability in liver microsome models. For example, in silico screening of tetrahydroquinazolines identified metabolic hotspots at dimethylamino groups .
Data Contradiction and Troubleshooting
Q. Why might melting point ranges vary for the same compound across studies?
Methodological Answer: Variations arise from impurities, polymorphic forms, or heating rate differences. Use differential scanning calorimetry (DSC) to identify polymorph transitions. For example, recrystallizing a derivative from ethanol vs. acetone produced melting points differing by 5°C .
Q. How to troubleshoot inconsistent HRMS results during characterization?
Methodological Answer: Confirm ionization efficiency (e.g., ESI vs. MALDI) and solvent adduct formation. Recalibrate the instrument with internal standards. For example, a tetrahydroquinazoline derivative showed [M+H]+ at 378.359 Da with <1 ppm error after recalibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
